molecular formula C15H13BrO B3406271 2-Bromo-1-(4-benzyl-phenyl)-ethanone CAS No. 28179-31-9

2-Bromo-1-(4-benzyl-phenyl)-ethanone

Cat. No. B3406271
CAS RN: 28179-31-9
M. Wt: 289.17 g/mol
InChI Key: NQCDWNLRZLJRSK-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-benzyl-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research. It is a white to off-white crystalline powder, and its chemical formula is C15H13BrO. This compound is also known as 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-benzyl-phenyl)-ethanone is not fully understood. However, it is known that this compound can undergo photochemical cleavage upon exposure to UV light. This property has been exploited in the development of photolabile protecting groups for carboxylic acids.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(4-benzyl-phenyl)-ethanone. However, it is known that this compound can cause skin irritation and eye irritation upon contact. It is also toxic if ingested or inhaled. Therefore, proper precautions should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-1-(4-benzyl-phenyl)-ethanone in lab experiments is its ability to undergo photochemical cleavage upon exposure to UV light. This property has been exploited in the development of photolabile protecting groups for carboxylic acids. However, one of the limitations of using this compound is its toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for the use of 2-Bromo-1-(4-benzyl-phenyl)-ethanone in scientific research. One potential direction is the development of new photolabile protecting groups for carboxylic acids. Another potential direction is the synthesis of new benzyl ketones and other organic compounds using this compound as a reagent. Additionally, the toxicity of this compound could be further investigated to develop safer handling and disposal procedures.

Scientific Research Applications

2-Bromo-1-(4-benzyl-phenyl)-ethanone has been widely used in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of benzyl ketones. It is also used in the synthesis of other organic compounds such as benzyl ethers and esters. Additionally, 2-Bromo-1-(4-benzyl-phenyl)-ethanone has been used as a photolabile protecting group for carboxylic acids in chemical biology.

properties

IUPAC Name

1-(4-benzylphenyl)-2-bromoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-11-15(17)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDWNLRZLJRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571371
Record name 1-(4-Benzylphenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-benzyl-phenyl)-ethanone

CAS RN

28179-31-9
Record name 1-(4-Benzylphenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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